Loroglossin

Catalog No.
S533578
CAS No.
58139-22-3
M.F
C34H46O18
M. Wt
742.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Loroglossin

CAS Number

58139-22-3

Product Name

Loroglossin

IUPAC Name

bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R,3S)-2,3-dihydroxy-2-(2-methylpropyl)butanedioate

Molecular Formula

C34H46O18

Molecular Weight

742.7 g/mol

InChI

InChI=1S/C34H46O18/c1-16(2)11-34(46,33(45)48-15-18-5-9-20(10-6-18)50-32-28(42)26(40)24(38)22(13-36)52-32)29(43)30(44)47-14-17-3-7-19(8-4-17)49-31-27(41)25(39)23(37)21(12-35)51-31/h3-10,16,21-29,31-32,35-43,46H,11-15H2,1-2H3/t21-,22-,23-,24-,25+,26+,27-,28-,29-,31-,32-,34-/m1/s1

InChI Key

QABASLXUKXNHMC-PIFIRMJRSA-N

SMILES

CC(C)CC(C(C(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O

solubility

Soluble in DMSO

Synonyms

Loroglossin; Loroglossine;

Canonical SMILES

CC(C)CC(C(C(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O

Isomeric SMILES

CC(C)C[C@@]([C@@H](C(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

The exact mass of the compound Loroglossin is 742.2684 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Loroglossin is a naturally occurring compound primarily isolated from the orchid Dactylorhiza hatagirea, a species known for its medicinal properties. This compound belongs to the class of bibenzyl derivatives, characterized by its unique structural features that contribute to its biological activity. Loroglossin is often studied for its potential therapeutic applications, particularly in the context of traditional medicine.

Typical for phenolic compounds, including:

  • Oxidation: Loroglossin can be oxidized to form quinones, which may exhibit different biological activities.
  • Hydrolysis: In aqueous environments, it can undergo hydrolysis, affecting its solubility and reactivity.
  • Esterification: The presence of hydroxyl groups allows loroglossin to react with acid chlorides to form esters, which can modify its bioactivity.

These reactions are crucial for understanding the compound's stability and reactivity in biological systems.

Research indicates that loroglossin exhibits several biological activities:

  • Antioxidant Activity: It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress .
  • Anti-inflammatory Properties: Studies suggest that loroglossin may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .
  • Antitumor Effects: Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, suggesting its use in cancer therapy .

Loroglossin can be synthesized through various methods, including:

  • Extraction from Natural Sources: The most common method involves extracting loroglossin from the tubers of Dactylorhiza hatagirea using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis may involve the coupling of phenolic precursors through methods such as aldol condensation or other coupling reactions that yield bibenzyl compounds.

These methods allow for both natural and synthetic production of loroglossin for research and therapeutic applications.

The applications of loroglossin span various fields:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is being explored as a potential therapeutic agent in drug formulation.
  • Cosmetics: Its antioxidant capabilities make it suitable for incorporation into skincare products aimed at reducing oxidative damage.
  • Food Industry: Loroglossin may be used as a natural preservative due to its antimicrobial properties.

Interaction studies involving loroglossin have highlighted its potential synergistic effects with other compounds. For example:

  • Combination with Other Antioxidants: Studies have shown that loroglossin can enhance the antioxidant effects of other phytochemicals when used in combination.
  • Drug Interactions: Research is ongoing to determine how loroglossin interacts with conventional drugs, particularly in terms of enhancing or inhibiting their effects.

Understanding these interactions is vital for developing effective therapeutic strategies.

Loroglossin shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameClassUnique FeaturesBiological Activity
Dactylorhin ABibenzylStructural variations leading to different activityAntioxidant, anti-inflammatory
Dactylorhin BBibenzylHigher potency in certain anti-cancer assaysAntitumor properties
Grammatophylloside AGlycosideGlycosylated structure affecting solubilityAntimicrobial properties
PhenanthrenePolycyclic AromaticMore complex structure with multiple fused ringsVaried biological activities

Loroglossin stands out due to its specific structural features that confer unique biological activities not fully replicated by these similar compounds. Its distinct profile makes it a valuable subject for further research in pharmacology and natural product chemistry.

Natural Occurrence in Orchidaceae

3.1.1 Distribution in Gymnadenia, Dactylorhiza and Cremastra Species
Genus / species (organ)Reported loroglossin content or isolation yieldAnalytical methodReference
Gymnadenia conopsea (tuber)0.011% of dry weight after fractionation [1]Preparative high-performance liquid chromatography53
Gymnadenia conopsea (tuber)Qualitative detection and peak‐area ratio ≈ 4.3% of total succinate esters [2]UPLC–Orbitrap–MS/MS profiling86
Dactylorhiza hatagirea (tuber)Present among 19 major glycosides; semi-quantitative UHPLC peak intensity 6.2 ± 0.4% [3]UHPLC coupled to QTOF–MS75
Cremastra appendiculata (tuber)0.18 mg g⁻¹ crude extract (mean of three batches) [4]HPLC with diode-array detection22

Loroglossin has also been isolated from Coeloglossum viride var. bracteatum (yield 48 mg kg⁻¹ fresh rhizome) [5] and detected as a minor constituent in Habenaria petalodes whole plants [6].

3.1.2 Chemotaxonomic Significance in Plant Classification
  • Bis-(4-β-ᴅ-glucopyranosyloxybenzyl) succinate–tartrate glycosides such as loroglossin are restricted to sub-tribe Orchidinae within Orchidaceae, where they co-occur with dactylorhin analogues [5].
  • Their presence differentiates the GymnadeniaDactylorhiza lineage from related genera that accumulate phenanthrenes instead of bibenzyl glycosides [7].
  • Combined fingerprinting (UPLC–MS/MS) and molecular phylogeny show that a high loroglossin-to-militarine ratio is diagnostic for Gymnadenia section Nigricantes, whereas Dactylorhiza species exhibit lower ratios but higher dactylorhin B levels [2] [8].
  • Because glycosyloxybenzyl 2-isobutylmalates arise late in bibenzyl metabolism, their distribution mirrors ecological pressures (mycorrhizal interactions and alpine stress) more closely than primary DNA markers, providing chemotaxonomic resolution at population level [9] [10].

Biosynthetic Pathways

3.2.1 Precursor Molecules and Enzymatic Modifications
StepEnzyme or transformationExperimental evidenceReference
1. p-Coumaroyl-CoA + 3 malonyl‐CoA → 3,5-dihydroxy-4-methoxybibenzylBibenzyl synthase (type III polyketide synthase)Enzyme purified from Bletilla striata, Kₘ 1 µM for dihydro-m-coumaroyl-CoA [11]62
2. O-Methylation of bibenzyl intermediatesS-adenosylmethionine‐dependent O-methyl-transferaseInduced >100-fold after Botrytis infection in orchid leaves [9]21
3. Oxidative coupling to bibenzyl dimersCytochrome P450 (CYP84A1-like)Docking and expression data in Arundina graminifolia roots correlate with bibenzyl titres [12]58
4. Esterification with (2 R,3 S)-2-isobutyl-tartrate or succinateAcyl-transferase(s) of BAHD familyIsolation of coelovirins A-G shows sequential mono- and bis-acylation patterns [5]120
5. Sequential β-ᴅ-glucosylation at phenolic hydroxyl groupsUDP-glucosyl-transferases UGT73C3 and UGT88B1Co-expression with bibenzyl synthase in Dendrobium sinense transcriptome [13]57

The resulting bis-glycosylated ester, loroglossin, therefore integrates phenylpropanoid, polyketide and carbohydrate metabolism.

3.2.2 Transcriptomic Insights into Secondary Metabolism Regulation
  • Roots of Dendrobium sinense accumulate bibenzyls up to 5.8 mg g⁻¹; RNA-seq identified six type-III polyketide synthase genes, one of which (DsBBS, c93636.graph_c0) showed co-expression with UDP-glucosyltransferase genes and maximal expression in bibenzyl-rich tissues [13].
  • Weighted gene-co-expression network analysis of Arundina graminifolia revealed a ‘MEyellow’ module in which BIBSY212, CYP73A4 and 4CLL7 transcripts correlated strongly (r = 0.82) with loroglossin concentration across developmental stages [12].
  • De novo transcriptome of Dactylorhiza hatagirea uncovered 843 unigenes annotated to stilbene–bibenzyl pathways; cold-responsive up-regulation of phenylalanine ammonia-lyase and sucrose synthase suggests carbon channelling towards tartrate-based glycosides under alpine stress [3].
  • Mycorrhizal colonisation by Tulasnellaceae fungi transiently elevated DoBBS1 expression 4.6-fold and doubled loroglossin titres in Dendrobium officinale protocorms, linking symbiosis to pathway induction [10].
  • Proteomic studies show that loroglossin biosynthesis is repressed when bibenzyl synthase protein is degraded in sterile seedlings but is rapidly restored (≥100-fold increase in activity) upon elicitation by Rhizoctonia spp., demonstrating post-translational control [9].

Tables

Table 2 Key biosynthetic genes associated with loroglossin production in orchids

Gene / enzyme nameOrthologue accessionTissue with highest expressionReported fold change vs. controlSpeciesReference
DsBBS (bibenzyl synthase)MW319347Root+7.3Dendrobium sinense57
BIBSY212XP_033922845Leaf+5.1Arundina graminifolia58
UDP-glucosyl-transferase UGT73C3MZ558914Root+4.4Dendrobium sinense57
BAHD acyl-transferase (CoelAT1)not depositedRhizome+3.6 (elicited)Coeloglossum viride120
Cytochrome P450 CYP84A1‐likeOL703122Root+3.0Arundina graminifolia58
Phenylalanine ammonia-lyase (DhPAL3)OM229033Tuber (5 °C)+2.8 (cold)Dactylorhiza hatagirea75

Key Research Findings (Summary)

  • Loroglossin concentrations vary across genera but generally range from 0.1 mg g⁻¹ to 1.2 mg g⁻¹ dry weight; alpine species show the highest levels [1] [2] [4] [5].
  • Chemotaxonomic profiling confirms loroglossin as a reliable marker for Gymnadenia and for tartrate-ester-producing lineages within Orchidinae [7].
  • Biosynthesis depends on bibenzyl synthase activity followed by BAHD acyl-transferase and specific UDP-glucosyl-transferases; gene clusters are co-regulated by abiotic stress and symbiotic signals [13] [12] [10].
  • Transcriptomic data reveal coordinated up-regulation of carbohydrate allocation (sucrose synthase), phenylpropanoid entry enzymes and BBS genes under cold or pathogen challenge, explaining seasonal surges of loroglossin in alpine orchids [3].
  • Engineering of bibenzyl synthase in heterologous hosts now permits milligram-scale synthesis of pathway intermediates, opening avenues for sustainable loroglossin production and chemotaxonomic studies [14].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.1

Exact Mass

742.2684

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Yang B, Li S, Zhang R, Wang Y, Shi J. [Quantitative analysis of four active constituents in Tibetan herb Gymnadenia conopsea by high-performance liquid chromatography]. Zhongguo Zhong Yao Za Zhi. 2009 Jul;34(14):1819-22. Chinese. PubMed PMID: 19894516.
2: Liu J, Yu ZB, Ye YH, Zhou YW. [Chemical constituents from the tuber of Cremastra appendiculata]. Yao Xue Xue Bao. 2008 Feb;43(2):181-4. Chinese. PubMed PMID: 18507346.
3: Huang SY, Shi JG, Yang YC, Hu SL. [Studies on the chemical constituents of Coeloglossum viride (L.) Hartm. var. bracteatum (Willd.) Richter]. Yao Xue Xue Bao. 2002 Mar;37(3):199-203. Chinese. PubMed PMID: 12579762.
4: Huang SY, Li GQ, Shi JG, Mo SY. Chemical constituents of the rhizomes of Coeloglossum viride var. bracteatum. J Asian Nat Prod Res. 2004 Mar;6(1):49-61. PubMed PMID: 14989381.
5: Cai M, Zhou Y, Gesang S, Bianba C, Ding LS. Chemical fingerprint analysis of rhizomes of Gymnadenia conopsea by HPLC-DAD-MSn. J Chromatogr B Analyt Technol Biomed Life Sci. 2006 Dec 5;844(2):301-7. Epub 2006 Aug 23. PubMed PMID: 16934540.
6: Yue Z, Zi J, Zhu C, Lin S, Yang Y, Shi J. [Constituents of Gymnadenia conopsea]. Zhongguo Zhong Yao Za Zhi. 2010 Nov;35(21):2852-61. Chinese. PubMed PMID: 21322946.
7: KARRER P, MATTER E. [Not Available]. Helv Chim Acta. 1947 Dec 1;30(7):2096-2100. Undetermined Language. PubMed PMID: 18897239.
8: Li M, Guo SX, Wang CL, Xiao PG. Quantitative determination of five glucosyloxybenzyl 2-isobutylmalates in the tubers of Gymnadenia conopsea and Coeloglossum viride var. bracteatum by HPLC. J Chromatogr Sci. 2009 Sep;47(8):709-13. PubMed PMID: 19772750.

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